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Compound of Interest

3-bromo-1-tosyl-1H-pyrazolo[3,4-
Compound Name:
bjpyridine

Cat. No.: B1445310

Foreword: The Architectural Elegance of a
Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear
across a multitude of successful therapeutic agents. These "privileged scaffolds” possess an
inherent ability to interact with diverse biological targets in a specific and high-affinity manner.
The 1H-pyrazolo[3,4-b]pyridine core is a quintessential example of such a scaffold. Its rigid,
bicyclic structure, combined with strategically positioned hydrogen bond donors and acceptors,
provides an ideal foundation for crafting potent and selective modulators of key cellular
pathways.

This guide moves beyond a simple cataloging of activities. It aims to provide a deep,
mechanistic understanding of why this scaffold is so effective and how its potential can be
systematically explored. We will delve into the primary target classes, dissect the causality
behind experimental designs for hit validation, and provide actionable protocols to empower
your own discovery programs. The versatility of this scaffold is evidenced by its application in
developing agents for a wide array of diseases, including cancer, inflammation, and
neurological disorders.[1][2][3] The synthesis of this heterocyclic system is adaptable, often
involving the construction of a pyridine ring onto a pre-existing pyrazole or vice-versa, allowing
for extensive derivatization.[4][5]
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Part 1: The Kinase Family - A Premier Target for
Pyrazolo[3,4-b]pyridines

Protein kinases, which regulate the vast majority of cellular processes, represent one of the
most critical target families in modern drug discovery, particularly in oncology.[6] The
pyrazolo[3,4-b]pyridine scaffold has proven exceptionally adept at targeting the ATP-binding
pocket of numerous kinases, leading to the development of highly potent inhibitors.

Key Kinase Targets and Rationale

The scaffold's success stems from its ability to mimic the purine ring of ATP, forming crucial
hydrogen bonds within the kinase hinge region. The N(1)-H and one of the pyrazole's nitrogen
atoms often act as a hydrogen bond donor/acceptor pair, anchoring the molecule for further
interactions.

¢ Cyclin-Dependent Kinases (CDKSs): As key regulators of the cell cycle, aberrant CDK activity
is a hallmark of cancer. Pyrazolo[3,4-b]pyridine derivatives have been developed as potent
inhibitors of CDK1 and CDK2, demonstrating the ability to block cell cycle progression and
induce apoptosis in tumor cells.[7][8][9] The structure of these inhibitors bound to CDK2
confirms their position in the ATP purine binding site, where they form essential hydrogen
bonds.[9]

o Tropomyosin Receptor Kinases (TRKs): The TRK family (TRKA, TRKB, TRKC) is implicated
in the proliferation and differentiation of cells, and their overexpression or fusion is
oncogenic. The pyrazolo[3,4-b]pyridine core has been successfully used as a scaffold for
pan-TRK inhibitors.[10][11][12] Computational studies and structure-activity relationship
(SAR) analyses reveal that the pyrazolo portion serves as a hydrogen bond center, while the
pyridine ring can engage in Tt-1t stacking interactions with key phenylalanine residues in the
active site.[12][13]

o Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is a known
driver in various cancers. Researchers have designed potent and selective FGFR inhibitors
based on the 1H-pyrazolo[3,4-b]pyridine scaffold.[14] SAR studies have highlighted the
critical importance of the N(1)-H of the pyrazole ring for maintaining hydrogen-bonding
interactions within the FGFR1 kinase domain; methylation of this position completely
abolishes activity.[14]
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o AMP-Activated Protein Kinase (AMPK): Functioning as a central energy sensor, AMPK

activation can suppress cell proliferation, making it an attractive target in oncology and

metabolic diseases. Pyrazolo[3,4-b]pyridine derivatives have been identified as potent AMPK

activators.[15][16] These compounds have been shown to elevate phosphorylation of AMPK

and its substrates, leading to G2/M cell cycle arrest in cancer cells.[16]

o Other Notable Kinase Targets: The scaffold's utility extends to other important kinases,

including Monopolar spindle kinase 1 (Mps1), a key element in the mitotic checkpoint, and

TANK-binding kinase 1 (TBK1), which plays a vital role in innate immunity and oncogenesis.

[17][18]

Data Snapshot: Kinase Inhibitory Activity

Compound .
Target Kinase ICso0 | ECs0 Reference

Class/lExample
Pyrazolo[3,4-

- TRKA 56 nM [10][11][12]
b]pyridine C03
Pyrazolo[3,4-

- FGFR1 <1nM [14]
b]pyridine 7n
Pyrazolo[3,4-

o Mps1 2.6 nM [17]
b]pyridine 31
Pyrazolo[3,4-

o TBK1 0.2nM [18]
b]pyridine 15y
Pyrazolo[3,4-

- AMPK (aly1p1) 0.42 uM (ECso) [15]
b]pyridine 17f
Pyrazolo[3,4-

CDK1/CDK2 Potent (nM range) [9]

blpyridine SQ-67563
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Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling cascade and point of
inhibition.

Protocol: In Vitro Kinase Activity/Inhibitor Screening
(ADP-Glo™ Assay)

This protocol outlines a luminescent, homogeneous assay for measuring kinase activity by
quantifying the amount of ADP produced. It is a gold-standard method for high-throughput
screening (HTS) due to its sensitivity and robustness.[19]

Rationale: The assay couples ADP production to a luciferase-based reaction. The amount of
light generated is directly proportional to the ADP concentration, and therefore to the kinase
activity. This allows for precise measurement of inhibition. Using ATP concentrations that mimic
physiological levels (e.g., 1mM) is crucial for accurately determining a compound's specificity
and avoiding misleading results from assays run at low ATP.[20]

Methodology:
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» Reaction Setup:

o In a 384-well plate, add 2.5 pL of the pyrazolo[3,4-b]pyridine compound at various
concentrations (typically a 10-point, 3-fold serial dilution starting from 10 pM). Include
wells for a positive control (no inhibitor) and negative control (no kinase).

o Add 2.5 L of a solution containing the target kinase and its specific substrate in reaction
buffer.

o Initiate the kinase reaction by adding 5 pL of ATP solution. The final ATP concentration
should be optimized for the specific kinase, often near its Km value or at physiological
concentrations (1 mM) for selectivity screening.

o Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
e ADP Detection:

o Add 5 pL of ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and
depletes the remaining unconsumed ATP.

o Incubate at room temperature for 40 minutes.
 Signal Generation:

o Add 10 pL of Kinase Detection Reagent to all wells. This reagent contains luciferase and
its substrate, which converts the newly generated ADP into ATP, fueling the light-producing
reaction.

o Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
o Data Acquisition:
o Measure luminescence using a plate-reading luminometer.
o Calculate the percent inhibition for each compound concentration relative to the controls.

o Plot the percent inhibition versus the logarithm of the compound concentration and fit the
data to a four-parameter dose-response curve to determine the ICso value.
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Caption: Workflow for the ADP-Glo™ Kinase Inhibitor Assay.
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Part 2: Phosphodiesterases (PDEs) - Modulating
Second Messengers

Phosphodiesterases are critical enzymes that regulate intracellular signaling by hydrolyzing the
second messengers cyclic AMP (cAMP) and cyclic GMP (cGMP).[21] Inhibiting specific PDE
isoforms can restore cellular homeostasis, making them valuable targets, especially for
inflammatory and cardiovascular diseases. The pyrazolo[3,4-b]pyridine scaffold has been
effectively utilized to create potent inhibitors of PDE4.[22][23]

Rationale for Targeting PDE4

PDE4 is the predominant cAMP-metabolizing enzyme in inflammatory and immune cells. By
inhibiting PDE4, intracellular cAMP levels rise, leading to a cascade of anti-inflammatory
effects, including the suppression of pro-inflammatory cytokines like TNF-a. This makes PDE4
inhibitors attractive for treating diseases like Chronic Obstructive Pulmonary Disease (COPD)
and asthma.[21][22] Several pyrazolo[3,4-b]pyridine series have been optimized for potent and
selective PDE4B inhibition.[22]

: hot: hibi -

Compound Therapeutic
Target PDE ICso0 Reference
Class/lExample Area
Pyrazolopyridine Sub-nM Anti-
PDE4B _ [22]
16 (Cellular) inflammatory
o Potent (nM Anti-
Tofimilast PDE4 _ [24]
range) inflammatory

Visualizing the Mechanism: PDE4 Signaling
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Caption: Mechanism of PDE4 inhibition leading to anti-inflammatory effects.

Protocol: In Vitro PDE Activity/inhibitor Screening
(Luminescent Assay)

This protocol describes a homogeneous, luminescent assay (e.g., PDE-Glo™) for measuring
the activity of any cAMP or cGMP-dependent phosphodiesterase.[25]

Rationale: This is a coupled-enzyme assay. In the first step, PDE hydrolyzes its cyclic
nucleotide substrate (CAMP) to the linear monophosphate (5'-AMP). In subsequent steps, the
5'-AMP is converted to ATP, which is then detected using a standard luciferase/luciferin
reaction. The "glow" of luminescence is proportional to the PDE activity. The method is highly
sensitive and ideal for HTS.[21][25]

Methodology:

e PDE Reaction:

o

In a 384-well plate, add test compounds (pyrazolo[3,4-b]pyridines) and controls.

[¢]

Add the PDE enzyme of interest (e.g., purified human PDE4B).

o

Initiate the reaction by adding the cyclic nucleotide substrate (e.g., CAMP) in reaction
buffer.

[¢]

Incubate at room temperature for an optimized time (e.g., 30-60 minutes).
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e Termination and Signal Generation (Step 1):

o Add the Termination/Detection Reagent (containing a stop buffer and the first set of
detection enzymes). This stops the PDE reaction.

o Incubate for 20 minutes at room temperature.
» Signal Generation (Step 2):
o Add the final Kinase-Glo® Reagent, which contains the luciferase enzyme.
o Incubate for 10 minutes at room temperature in the dark.
» Data Acquisition:
o Measure luminescence with a plate reader.

o Calculate ICso values as described in the kinase assay protocol.

Part 3: G-Protein Coupled Receptors (GPCRS) - An
Emerging Frontier

GPCRs are the largest family of cell-surface receptors and are the targets for 30-50% of all
approved drugs.[26] While kinases and PDEs are the most explored targets for pyrazolo[3,4-
b]pyridines, the scaffold's inherent drug-like properties make it a candidate for interacting with
GPCRs. Early compounds in this class were noted for their CNS depressant activities, which
are often mediated by GPCRs.[27]

Rationale for Targeting GPCRs

The exploration of pyrazolo[3,4-b]pyridines against GPCRs is less mature, but the scaffold's
rigid structure and capacity for diverse substitutions provide a strong basis for designing
ligands that can fit into the well-defined binding pockets of GPCRs.

Protocol: GPCR Target Engagement (Radioligand
Binding Assay)
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Radioligand binding is the gold-standard method for directly quantifying the interaction between
a compound and a GPCR.[26][28] It provides unambiguous data on binding affinity (Ki).

Rationale: This assay measures the ability of a test compound (the "competitor"”) to displace a
known radioactive ligand ("radioligand"”) from the receptor. The amount of radioactivity bound to
the receptor at equilibrium is inversely proportional to the affinity of the test compound. This is a
direct measure of target binding, unlike functional assays which measure downstream effects.
[29][30]

Methodology:

e Assay Setup:

o The assay is typically performed in 96-well filter plates.

o To each well, add:

» Cell membranes prepared from cells overexpressing the target GPCR.

» Afixed, low concentration of the appropriate radioligand (e.g., 3H-labeled antagonist).

» The pyrazolo[3,4-b]pyridine test compound across a range of concentrations.

o Include control wells for total binding (radioligand + membranes, no competitor) and non-
specific binding (radioligand + membranes + a high concentration of a known unlabeled
ligand).

e |ncubation:

o Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a
sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

e Separation:

o Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum
filtration through the filter plate.
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o Wash the filters quickly with ice-cold wash buffer to remove any remaining unbound
radioligand.

e Detection:
o Allow the filters to dry completely.
o Add scintillation cocktail to each well.
o Count the radioactivity in each well using a scintillation counter.
o Data Analysis:
o Calculate specific binding by subtracting non-specific binding from total binding.
o Plot the percent specific binding against the logarithm of the competitor concentration.

o Fit the data to a competitive binding equation to determine the ICso, which can then be
converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
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Caption: Workflow for a competitive GPCR radioligand binding assay.

Conclusion and Future Outlook

The pyrazolo[3,4-b]pyridine scaffold is a proven and powerful platform for the discovery of
novel therapeutics. Its architectural features make it particularly well-suited for the inhibition of
protein kinases and phosphodiesterases, with numerous potent and selective agents
developed against these target classes. The key to its success lies in its ability to engage in
specific, high-affinity interactions within the active sites of these enzymes.

The future of this scaffold remains bright. Emerging research points to its potential in targeting
novel kinases involved in immunity and cancer, as well as its utility in developing agents for
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neurodegenerative diseases like Alzheimer's by targeting amyloid plaques.[18][31]
Furthermore, its potential against GPCRs and other target classes is an area ripe for
exploration. As our understanding of disease biology deepens, the rational design of new
pyrazolo[3,4-b]pyridine derivatives, guided by the principles and methodologies outlined in this
guide, will undoubtedly lead to the next generation of innovative medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological
activity - PubMed [pubmed.ncbi.nlm.nih.gov]

2. discovery.researcher.life [discovery.researcher.life]

3. Unexpected discovery: “A new 3,3'-bipyrazolo[3,4-b]pyridine scaffold and its
comprehensive analysis” - PMC [pmc.ncbi.nim.nih.gov]

e 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | MDPI [mdpi.com]
e 5. dau.url.edu [dau.url.edu]

e 6. Screening assays for tyrosine kinase inhibitors: A review - PubMed
[pubmed.ncbi.nim.nih.gov]

e 7. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents -
PubMed [pubmed.nchbi.nim.nih.gov]

8. tandfonline.com [tandfonline.com]

e 9. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed
[pubmed.ncbi.nim.nih.gov]

e 10. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK
inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

e 11. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK
inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

e 12. Design, synthesis and biological evaluation of pyrazolo[3,4- b Jpyridine derivatives as
TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MDO00334A

© 2025 BenchChem. All rights reserved. 13/15 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9132415/
https://www.mdpi.com/1422-8599/2022/1/M1343
https://www.benchchem.com/product/b1445310?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/40560489/
https://pubmed.ncbi.nlm.nih.gov/40560489/
https://discovery.researcher.life/article/recent-advances-in-pyrazolo34bpyridine-chemistry-synthesis-techniques-and-biological-activity/1a15a8bc35c739828944a6d905fc8be0
https://pmc.ncbi.nlm.nih.gov/articles/PMC11219494/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11219494/
https://www.mdpi.com/1420-3049/27/7/2237
https://dau.url.edu/bitstream/handle/20.500.14342/4443/molecules-27-2022-02237_1H-Pyrazolo.pdf?sequence=3&isAllowed=y
https://pubmed.ncbi.nlm.nih.gov/36403346/
https://pubmed.ncbi.nlm.nih.gov/36403346/
https://pubmed.ncbi.nlm.nih.gov/17532631/
https://pubmed.ncbi.nlm.nih.gov/17532631/
https://www.tandfonline.com/doi/full/10.1080/07391102.2025.2475233
https://pubmed.ncbi.nlm.nih.gov/12643928/
https://pubmed.ncbi.nlm.nih.gov/12643928/
https://pubs.rsc.org/en/content/articlelanding/2023/md/d2md00334a
https://pubs.rsc.org/en/content/articlelanding/2023/md/d2md00334a
https://pmc.ncbi.nlm.nih.gov/articles/PMC9890667/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9890667/
https://pubs.rsc.org/en/content/articlehtml/2023/md/d2md00334a
https://pubs.rsc.org/en/content/articlehtml/2023/md/d2md00334a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1445310?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

[pubs.rsc.org]

13. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as
TRKA inhibitors in cancer therapy - PMC [pmc.nchbi.nlm.nih.gov]

14. pubs.acs.org [pubs.acs.org]

15. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as
adenosine 5'-monophosphate-activated protein kinase activators - PubMed
[pubmed.ncbi.nim.nih.gov]

16. Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship
studies, and regulation of the AMPK/70S6K pathway - PubMed [pubmed.ncbi.nim.nih.gov]

17. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for
the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

18. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1
inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC
[pmc.ncbi.nlm.nih.gov]

19. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform
[promega.jp]

20. reactionbiology.com [reactionbiology.com]
21. bellbrooklabs.com [bellbrooklabs.com]

22. Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR - PubMed
[pubmed.ncbi.nim.nih.gov]

23. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
24. pubs.acs.org [pubs.acs.org]
25. PDE-Glo™ Phosphodiesterase Assay [worldwide.promega.com]

26. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-
biogene.com]

27. Pyrazolo[3,4-B] Pyridine Compounds and Their Use as Pde4 Inhibitors | Patent
Publication Number 20080275078 | Patexia [patexia.com]

28. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
29. multispaninc.com [multispaninc.com]
30. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nim.nih.gov]

31. mdpi.com [mdpi.com]

© 2025 BenchChem. All rights reserved. 14 /15 Tech Support


https://pubs.rsc.org/en/content/articlehtml/2023/md/d2md00334a
https://pmc.ncbi.nlm.nih.gov/articles/PMC12301433/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12301433/
https://pubs.acs.org/doi/10.1021/acsmedchemlett.6b00066
https://pubmed.ncbi.nlm.nih.gov/31373047/
https://pubmed.ncbi.nlm.nih.gov/31373047/
https://pubmed.ncbi.nlm.nih.gov/31373047/
https://pubmed.ncbi.nlm.nih.gov/35415908/
https://pubmed.ncbi.nlm.nih.gov/35415908/
https://pubmed.ncbi.nlm.nih.gov/37037136/
https://pubmed.ncbi.nlm.nih.gov/37037136/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9132415/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9132415/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9132415/
https://www.promega.jp/resources/pubhub/screening-and-profiling-kinase-inhibitors-with-a-luminescent-adp-detection-platform/
https://www.promega.jp/resources/pubhub/screening-and-profiling-kinase-inhibitors-with-a-luminescent-adp-detection-platform/
https://www.reactionbiology.com/choosing-the-right-assay-for-your-kinase-drug-discovery/
https://bellbrooklabs.com/what-is-the-best-phosphodiesterase-assay-for-hts/
https://pubmed.ncbi.nlm.nih.gov/20732811/
https://pubmed.ncbi.nlm.nih.gov/20732811/
https://patentscope.wipo.int/search/en/WO2008015416
https://pubs.acs.org/doi/abs/10.1021/jm060904g
https://worldwide.promega.com/products/cell-signaling/gpcr-signaling/pde_glo-phosphodiesterase-assay/
https://www.creative-biogene.com/Services/Drug-Discovery-Services/GPCR-Screening-Profiling-with-Binding-Assays.html
https://www.creative-biogene.com/Services/Drug-Discovery-Services/GPCR-Screening-Profiling-with-Binding-Assays.html
https://patexia.com/us/publication/20080275078
https://patexia.com/us/publication/20080275078
https://apac.eurofinsdiscovery.com/solution/gpcr-binding-assays
https://multispaninc.com/articles/gpcr-membrane-ligand-binding-assay-development-the-critical-role-of-cell-membranes/
https://pubmed.ncbi.nlm.nih.gov/26928545/
https://www.mdpi.com/1422-8599/2022/1/M1343
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1445310?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [Unlocking Therapeutic Potential: A Guide to the
Pyrazolo[3,4-b]pyridine Scaffold]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1445310#potential-therapeutic-targets-of-pyrazolo-3-
4-b-pyridine-scaffolds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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